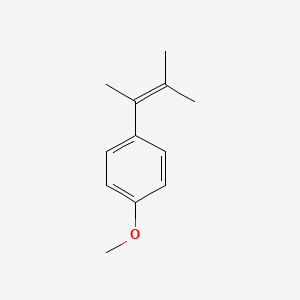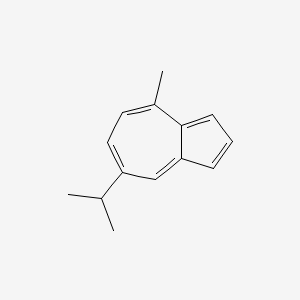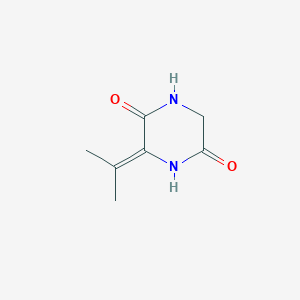![molecular formula C18H13ClN4O2 B14727633 N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine CAS No. 6300-91-0](/img/structure/B14727633.png)
N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic aromatic amines This compound is characterized by the presence of a pyridine ring substituted with a nitro group and an imine linkage connecting a 4-chlorophenyl and phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine typically involves the condensation reaction between 4-chlorobenzaldehyde and 5-nitro-2-aminopyridine. The reaction is carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form the corresponding amine.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiourea.
Major Products:
Reduction of Nitro Group: 5-amino-2-aminopyridine derivative.
Reduction of Imine Linkage: Corresponding amine derivative.
Substitution of Chlorine Atom: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections and cancer.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis, while its anticancer activity may be attributed to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(4-chlorophenyl)-2-chloroacetamide
- N-(4-chlorophenyl)-2-aminobenzamide
Comparison: N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine is unique due to the presence of both a nitro group and an imine linkage, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to these structural features.
Properties
CAS No. |
6300-91-0 |
|---|---|
Molecular Formula |
C18H13ClN4O2 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C18H13ClN4O2/c19-15-8-6-14(7-9-15)18(13-4-2-1-3-5-13)22-21-17-11-10-16(12-20-17)23(24)25/h1-12H,(H,20,21)/b22-18+ |
InChI Key |
WLSJBRREDWTPSV-RELWKKBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


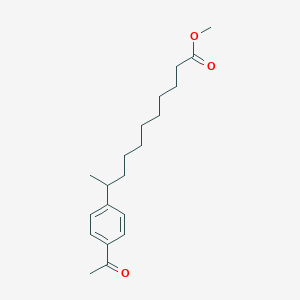
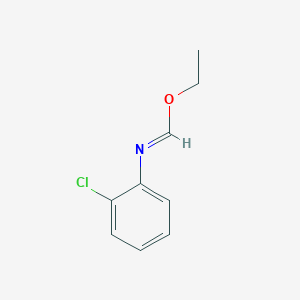

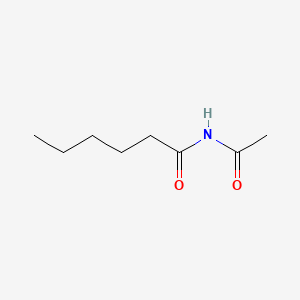
![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)
